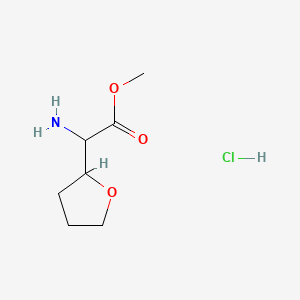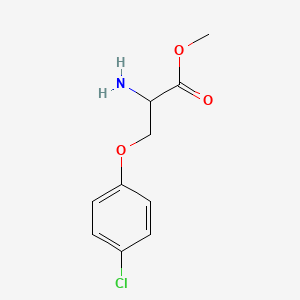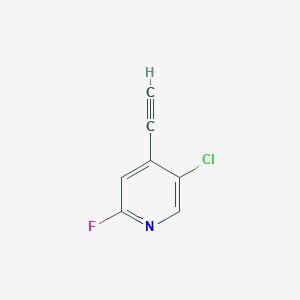
5-Chloro-4-ethynyl-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-ethynyl-2-fluoropyridine is a fluorinated pyridine derivative known for its unique chemical properties. . The presence of both fluorine and chlorine atoms in the pyridine ring imparts distinct reactivity and stability to the molecule.
Méthodes De Préparation
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like potassium fluoride (KF) in the presence of a suitable solvent . The ethynyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using ethynyl derivatives and palladium catalysts .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
5-Chloro-4-ethynyl-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with diverse functional groups.
Applications De Recherche Scientifique
5-Chloro-4-ethynyl-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound is explored for its potential as a pharmacophore in drug discovery.
Industry: In material science, it is used to synthesize advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
Mécanisme D'action
The mechanism by which 5-Chloro-4-ethynyl-2-fluoropyridine exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, which stabilize reaction intermediates and facilitate various transformations . In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present in its derivatives.
Comparaison Avec Des Composés Similaires
5-Chloro-4-ethynyl-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
2-Chloro-5-fluoropyridine: Similar in structure but lacks the ethynyl group, which affects its reactivity and applications.
3,4-Difluoropyridine: Contains two fluorine atoms, which further enhance its electron-withdrawing properties and reactivity.
5-Chloro-2-ethynyl-4-fluoropyridine: A positional isomer with different substitution patterns, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of fluorine, chlorine, and ethynyl groups, which provide a distinct set of chemical properties and reactivity patterns, making it a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C7H3ClFN |
|---|---|
Poids moléculaire |
155.55 g/mol |
Nom IUPAC |
5-chloro-4-ethynyl-2-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-7(9)10-4-6(5)8/h1,3-4H |
Clé InChI |
PSYLMLIFKQTBAY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=NC=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


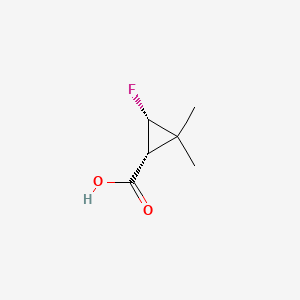
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
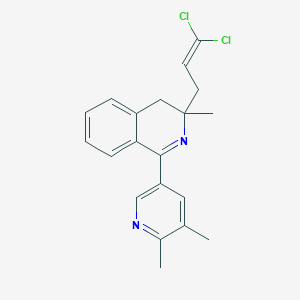
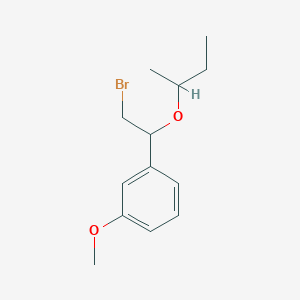
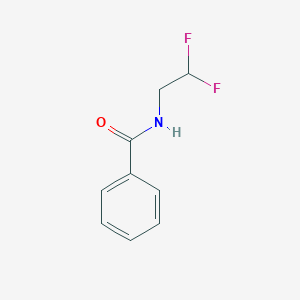
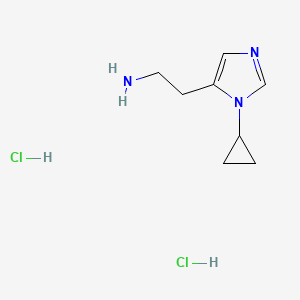
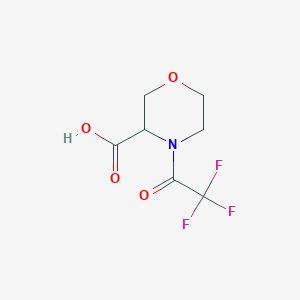
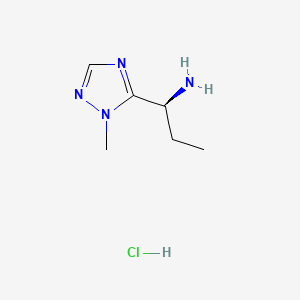
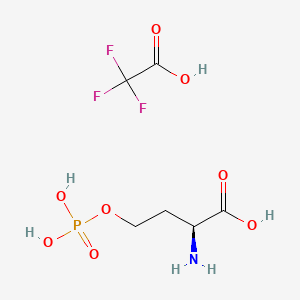
![6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13479767.png)
